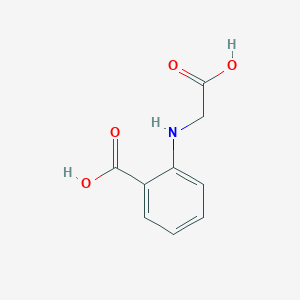
N-(2-Carboxyphenyl)glycine
Cat. No. B181542
:
612-42-0
M. Wt: 195.17 g/mol
InChI Key: PJUXPMVQAZLJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07820691B2
Procedure details


To a solution of chloroacetic acid (347 g, 3.67 mol) in water (500 mL), sodium carbonate (200 g, 4.72 mol) was carefully added at room temperature under stirring. The formed solution was heated to 40-45° C. and quickly added to a mixture prepared from a suspension of anthranilic acid (500 g, 3.65 mol) in water (340 mL) and 35% aqueous sodium hydroxide solution (320 mL) and heated to 40-45° C. The reaction mixture was kept at 40° C. for 4 days and the solid reaction mixture was treated with a solution of sodium hydroxide (150 g, 3.75 mol) in water (4 L). The mixture was heated to 60° C. and filtered off while hot. The solid residue was washed on the filter with 20% aqueous sodium hydroxide until the solid residue was dissolved, and the combined filtrates were acidified with 37% aqueous hydrochloric acid to pH 3. The precipitate was filtered off; an additional amount of the product precipitated overnight from the filtrate and was collected. The product was dried at 100° C. to give total 567 g (80%), m.p. 220° C.








Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Na+].[Na+].[C:12]([OH:21])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH2:15]>O.[OH-].[Na+]>[C:3]([CH2:2][NH:15][C:14]1[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=1[C:12]([OH:21])=[O:20])([OH:5])=[O:4] |f:1.2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
347 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
42.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
quickly added to a mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 40-45° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 60° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off while hot
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid residue was washed on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter with 20% aqueous sodium hydroxide until the solid residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an additional amount of the product precipitated overnight from the filtrate
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried at 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give total 567 g (80%), m.p. 220° C.
|
Outcomes


Product
Details
Reaction Time |
4 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(O)CNC1=C(C(=O)O)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
